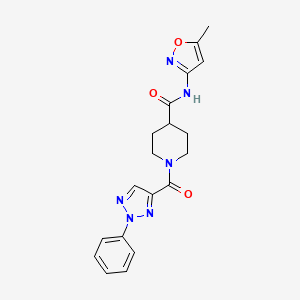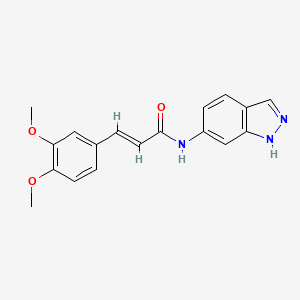![molecular formula C16H18N2O4 B6587614 ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate CAS No. 1226437-39-3](/img/structure/B6587614.png)
ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis . This one-pot protocol leads to the formation of carboxyl-substituted bisquinoline systems . The method is simple, uses readily available starting materials, and operates under mild reaction conditions .Molecular Structure Analysis
Esters, such as ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives like ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate include the Williamson reaction and hydrolysis . The Williamson reaction is a key step in the formation of ether linkages, while hydrolysis is used to introduce carboxyl groups .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate” have been screened for antimicrobial activities . These compounds showed species- and compound-dependent activity. For example, N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)-amino]-4-methylpentanamide and 2-(4-chlorophenyl)-N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide showed antibacterial activity against S. aureus strains .
Biofilm Eradication
Most of the compounds exerted strong activity in a biofilm eradication assay against E. coli, P. aeruginosa, and Candida albicans . This activity was comparable to or even higher than gentamycin, amphotericin B, or parent PQ .
Antioxidative Activities
Some of these compounds significantly inhibited lipid peroxidation . For example, compounds 5b f inhibited lipid peroxidation by 80–99% .
Anticancer Agents
Compounds similar to “ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate” have been evaluated for their anticancer properties . These compounds showed significant reduction in cell viability among various human cancer cell lines .
Antiplasmodial Agents
These compounds were also active against both the hepatic and erythrocytic stages of Plasmodium parasites . Some of them showed activity at sub-micromolar concentrations .
Antimalarial Drug Research
Compounds similar to “ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate” have been used in the development of analogues of existing drugs, resistance reversers, and novel compounds with new mechanisms of action .
Future Directions
The future directions for research on ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate and similar quinoline derivatives could include further exploration of their biological activities and potential applications in medicine. For example, some quinoline compounds have shown potent antimalarial activity , suggesting potential for development as antimalarial drugs.
properties
IUPAC Name |
ethyl 4-[(2-methoxyquinolin-8-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(20)10-8-13(19)17-12-6-4-5-11-7-9-14(21-2)18-16(11)12/h4-7,9H,3,8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRSROQTMBQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-methoxyquinolin-8-yl)amino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide](/img/structure/B6587536.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)
![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)

![3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6587571.png)
![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)
![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)
![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)
![N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B6587630.png)